

molecular structure and formula of 2-Acetyl-3-bromothiophene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetyl-3-bromothiophene

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An In-Depth Technical Guide to 2-Acetyl-3-bromothiophene

Abstract

This technical guide provides a comprehensive overview of **2-Acetyl-3-bromothiophene**, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document delineates its fundamental chemical and physical properties, molecular structure, and spectroscopic characteristics. Furthermore, it details a robust, commonly employed synthetic protocol via Friedel-Crafts acylation, including a step-by-step methodology and a mechanistic exploration. The guide also discusses the compound's chemical reactivity, emphasizing its utility as a versatile intermediate for introducing the substituted thiophene moiety into complex molecular architectures, particularly within drug development programs. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated heterocycles in their synthetic endeavors.

Section 1: Chemical Identity and Physicochemical Properties

2-Acetyl-3-bromothiophene is a substituted thiophene ring, functionalized with an acetyl group at the 2-position and a bromine atom at the 3-position. This arrangement of functional groups provides two distinct points for chemical modification, making it a valuable intermediate

in organic synthesis. Its primary identifiers and key physicochemical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(3-bromothiophen-2-yl)ethanone	[1]
Synonyms	1-(3-Bromo-2-thienyl)ethanone	[2] [3]
CAS Number	42877-08-7	[2] [3] [4] [5]
Molecular Formula	C ₆ H ₅ BrOS	[2] [3] [4]
Molecular Weight	205.07 g/mol	[1] [2] [4]
Appearance	Solid	[2]
Melting Point	28-35 °C / 38-41°C	[2] [3] [6]
Boiling Point	102-105 °C at 4 mmHg	[3] [6]
Density	~1.619 g/cm ³ (Predicted)	[3] [6]
Refractive Index (n _{20/D})	~1.612	[2]
SMILES	CC(=O)c1sccc1Br	[2] [7]
InChI Key	ZUXPELAHJQSZTE-UHFFFAOYSA-N	[1] [2]

Section 2: Molecular Structure and Spectroscopic Characterization

The structural arrangement of **2-Acetyl-3-bromothiophene** dictates its reactivity and its spectroscopic signature. The electron-withdrawing nature of the acetyl group and the inductive and resonance effects of the bromine atom influence the electron density of the thiophene ring, which can be observed through various analytical techniques.

Lewis Structure and Nomenclature

The formal name, 1-(3-bromothiophen-2-yl)ethanone, precisely describes the connectivity.[1] An ethanone (acetyl) group is attached to the C2 position of a thiophene ring, and a bromine atom is attached to the C3 position.

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Caption: Chemical structure of **2-Acetyl-3-bromothiophene**.

Spectroscopic Fingerprints

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring. The proton at the C5 position will be a doublet, coupled to the proton at the C4 position. Similarly, the C4 proton will appear as a doublet coupled to the C5 proton. A sharp singlet will be observed in the aliphatic region (around 2.5 ppm) corresponding to the three equivalent protons of the methyl group in the acetyl moiety.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display six unique signals. One signal will be in the carbonyl region (~190 ppm) for the acetyl carbon. Four signals will correspond to the four carbons of the thiophene ring, with their chemical shifts influenced by the attached substituents. One signal in the aliphatic region will correspond to the methyl carbon.
- IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the region of 1660-1680 cm^{-1} , which is characteristic of a conjugated ketone (the C=O stretch of the acetyl group). Additional bands will be present corresponding to C-H, C=C, and C-S stretching and bending vibrations within the thiophene ring.

- MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion peak (M^+). Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are present in an approximate 1:1 ratio), the spectrum will exhibit two molecular ion peaks of nearly equal intensity at $m/z = 204$ and $m/z = 206$. The base peak will likely correspond to the loss of a methyl group ($M-15$) or the entire acetyl group ($M-43$).

Section 3: Synthesis and Mechanistic Insights

The most common and efficient method for preparing **2-Acetyl-3-bromothiophene** is the Friedel-Crafts acylation of 3-bromothiophene. This electrophilic aromatic substitution reaction provides a direct route to the desired product.

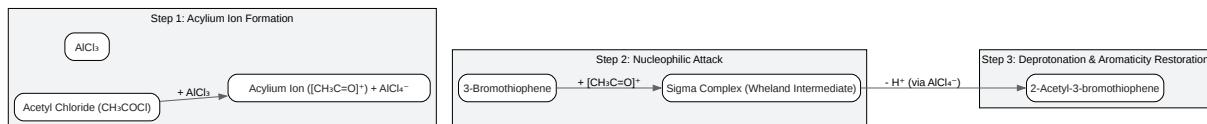
Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves treating 3-bromothiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3). The reaction is regioselective, with acylation occurring preferentially at the C2 position, which is activated by the sulfur atom and is the most nucleophilic site adjacent to the bromine.

Mechanistic Diagram

The mechanism proceeds in three main steps:

- Formation of the Electrophile: The Lewis acid (AlCl_3) activates the acetyl chloride to form a highly reactive acylium ion.
- Nucleophilic Attack: The π -electrons of the thiophene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
- Deprotonation: A weak base (such as the AlCl_4^- complex) removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the thiophene ring and yielding the final product.

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Caption: Mechanism of Friedel-Crafts acylation of 3-bromothiophene.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, including purification and characterization checkpoints.

- Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere and vent HCl gas).
- Reagent Charging: Under an inert atmosphere (N_2 or Ar), charge the flask with anhydrous aluminum chloride (AlCl_3 , 1.1 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide. Cool the suspension to 0 °C in an ice bath.
- Substrate Addition: Dissolve 3-bromothiophene (1.0 eq.) in the same dry solvent and add it to the cooled AlCl_3 suspension with stirring.
- Acyling Agent Addition: Add acetyl chloride (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side-product formation.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

- Quenching: Carefully pour the reaction mixture over crushed ice with stirring. Causality Note: This hydrolyzes the aluminum complexes and quenches the reaction. This step is highly exothermic and must be performed cautiously in a fume hood.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **2-Acetyl-3-bromothiophene**.
- Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and MS, comparing the obtained spectra with literature data.

Section 4: Chemical Reactivity and Applications in Drug Development

2-Acetyl-3-bromothiophene serves as a versatile scaffold due to its two distinct reactive sites.

Key Reactivity Sites

- The Bromine Atom (C3): The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. It can readily undergo Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide variety of carbon-based or heteroatom-based substituents at the 3-position, enabling the construction of complex molecular libraries for drug screening. Thiophene and its derivatives are common building blocks in pharmaceuticals.[8]
- The Acetyl Group (C2): The carbonyl group can undergo numerous transformations. The α -protons are acidic and can be deprotonated to form an enolate for aldol-type reactions. The carbonyl itself can be reduced to an alcohol, converted to an amine via reductive amination, or used in Wittig-type reactions.

Caption: Reactivity workflow of **2-Acetyl-3-bromothiophene**.

Role as a Pharmacophore and Synthetic Intermediate

The thiophene ring is considered a bioisostere of the benzene ring and is a common motif in many marketed drugs (e.g., Clopidogrel, Tiotropium). Its presence can enhance metabolic stability, improve solubility, and modulate biological activity. **2-Acetyl-3-bromothiophene** provides a pre-functionalized core that allows medicinal chemists to rapidly synthesize analogs of lead compounds, exploring the structure-activity relationship (SAR) around the thiophene scaffold.

Section 5: Safety and Handling

2-Acetyl-3-bromothiophene requires careful handling in a laboratory environment.

- Hazard Classification: Harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[\[1\]](#)
- GHS Hazard Statements: H302, H317, H319.[\[5\]](#)
- Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated chemical fume hood.
- Storage: Store in a cool, dry place away from light and incompatible materials.

Section 6: Conclusion

2-Acetyl-3-bromothiophene is a high-value chemical intermediate with a well-defined molecular structure and predictable reactivity. Its utility is firmly established in synthetic organic chemistry, particularly for the construction of heteroaromatic compounds relevant to the pharmaceutical and material sciences. The synthetic route via Friedel-Crafts acylation is robust and scalable. A thorough understanding of its spectroscopic properties, chemical reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. [molecular structure and formula of 2-Acetyl-3-bromothiophene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586746#molecular-structure-and-formula-of-2-acetyl-3-bromothiophene]

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